(R)-(+)-1-Phenyl-1,3-propanediol

Description

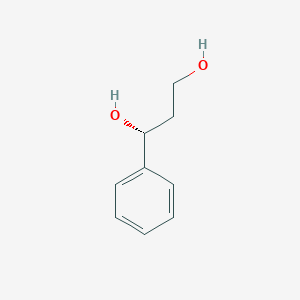

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVFYOSEKOTFOG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370608 | |

| Record name | (R)-(+)-1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103548-16-9 | |

| Record name | (R)-(+)-1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-1-Phenyl-1,3-propanediol: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-(+)-1-Phenyl-1,3-propanediol, a valuable chiral building block in the pharmaceutical and fine chemical industries. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and asymmetric synthesis.

Core Chemical and Physical Properties

(R)-(+)-1-Phenyl-1,3-propanediol is a chiral diol that is of significant interest due to its stereospecific structure, making it a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Quantitative Data Summary

The key physical and chemical properties of (R)-(+)-1-Phenyl-1,3-propanediol are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| CAS Number | 103548-16-9 | [1] |

| IUPAC Name | (1R)-1-phenylpropane-1,3-diol | [1] |

| Appearance | Colorless solid | - |

| Melting Point | 62-66 °C | - |

| Boiling Point | 175 °C at 11 Torr | - |

| Density | 1.1198 g/cm³ at 15 °C | - |

| Specific Optical Rotation ([α]D) | +53° to +56° (c=1, 1,2-dichloroethane, 22°C) | - |

Table 2: Spectral Data

| Spectroscopic Technique | Data |

| Infrared (IR) Spectrum | Conforms to structure |

| ¹H NMR | Consistent with the structure of 1-phenyl-1,3-propanediol |

| GC-MS | Provides fragmentation pattern for structural confirmation |

Table 3: Solubility Profile

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Chloroform | Soluble |

| Benzene | Slightly soluble |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (R)-(+)-1-Phenyl-1,3-propanediol are crucial for its application in research and development.

Enzymatic Synthesis of (R)-(+)-1-Phenyl-1,3-propanediol

A highly stereoselective method for the synthesis of (R)-(+)-1-Phenyl-1,3-propanediol involves the enzymatic reduction of 3-hydroxy-1-phenylpropan-1-one. This biotransformation utilizes a specific oxidoreductase that exhibits anti-Prelog specificity.

2.1.1. Materials and Reagents

-

3-hydroxy-1-phenylpropan-1-one (substrate)

-

(R)-1-phenyl-1,3-propanediol-producing enzyme from Trichosporon fermentans

-

NADPH (cofactor)

-

Glucose Dehydrogenase (for NADPH regeneration)

-

Glucose

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

2.1.2. Reaction Setup and Procedure

-

Prepare a reaction mixture containing phosphate buffer (pH 7.0), the substrate (3-hydroxy-1-phenylpropan-1-one), NADPH, glucose, and glucose dehydrogenase.

-

Initiate the reaction by adding the purified (R)-1-phenyl-1,3-propanediol-producing enzyme.

-

Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC.

-

Upon completion of the reaction (typically when substrate consumption plateaus), terminate the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

-

Extract the product into the organic layer. Repeat the extraction process to maximize recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude (R)-(+)-1-Phenyl-1,3-propanediol.

-

Purify the product further by column chromatography on silica gel if necessary.

2.1.3. Expected Outcome

This enzymatic method can produce (R)-(+)-1-Phenyl-1,3-propanediol with high enantiomeric excess (>99% e.e.).

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of (R)-(+)-1-Phenyl-1,3-propanediol is a critical parameter and can be accurately determined using chiral HPLC.

2.2.1. Instrumentation and Column

-

A standard HPLC system equipped with a UV detector.

-

A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate).

2.2.2. Chromatographic Conditions

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled for better reproducibility.

-

Detection Wavelength: UV detection at a wavelength where the phenyl group shows strong absorbance (e.g., 254 nm).

2.2.3. Sample Preparation and Analysis

-

Prepare a standard solution of racemic 1-phenyl-1,3-propanediol and a solution of the synthesized (R)-(+)-1-Phenyl-1,3-propanediol in the mobile phase.

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample solution and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Diagrams are provided below to illustrate key processes related to (R)-(+)-1-Phenyl-1,3-propanediol.

Enzymatic Synthesis Workflow

Caption: Workflow of the enzymatic synthesis of (R)-(+)-1-Phenyl-1,3-propanediol.

Logical Relationship in Chiral Synthesis

Caption: Logical flow for the asymmetric synthesis and analysis of chiral molecules.

References

(R)-(+)-1-Phenyl-1,3-propanediol CAS number 103548-16-9

An in-depth guide to (R)-(+)-1-Phenyl-1,3-propanediol for researchers and drug development professionals.

Introduction

(R)-(+)-1-Phenyl-1,3-propanediol, identified by CAS number 103548-16-9, is a chiral diol of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its stereodefined structure makes it a valuable chiral building block, or synthon, for the asymmetric synthesis of more complex molecules, particularly pharmaceuticals.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, with a focus on its role as a key intermediate in the synthesis of potent drugs like (R)-Fluoxetine.[3][4]

Physicochemical and Spectroscopic Data

The fundamental properties of (R)-(+)-1-Phenyl-1,3-propanediol are summarized below. This data is crucial for its identification, handling, and use in synthetic applications.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 103548-16-9 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1][5] |

| Molecular Weight | 152.19 g/mol | [1][5] |

| IUPAC Name | (1R)-1-phenylpropane-1,3-diol | [1][6] |

| Appearance | White Crystalline Solid | [7] |

| Melting Point | 62-66 °C | [6][7] |

| Boiling Point | 234.66 °C (estimate) | [7] |

| Density | 1.0505 g/cm³ (estimate) | [7] |

| Specific Optical Rotation | +69 ± 2° (c=1, Chloroform) | [7] |

| +66° (c=2.4, CH₂Cl₂) | [3] | |

| +53 to +56° (c=1, 1,2-dichloroethane) | [6] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Data Description | Reference |

| Infrared (IR) | Conforms to structure | [6] |

| Mass Spec. (GC-MS) | Spectra available in databases | [1] |

| ¹H NMR | Spectrum available in databases | [1] |

Synthesis and Experimental Protocols

The enantiomerically pure (R)-diol is typically prepared via the asymmetric reduction of a corresponding ketone or through the stereoselective reduction of a chiral precursor.[2][8] One well-documented method involves the reduction of a chiral hydroxy aldehyde intermediate.[3]

Experimental Protocol: Synthesis via Sodium Borohydride Reduction

This protocol is adapted from a method used in the total synthesis of (R)-Fluoxetine, where (R)-1-phenyl-1,3-propanediol is a key intermediate.[3] The starting material is the crude hydroxy aldehyde derived from the oxidative cleavage of (R)-1-phenyl-but-3-en-1-ol.

Materials:

-

Crude hydroxy aldehyde precursor

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl ether (or other suitable extraction solvent)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Eluent: Dichloromethane:Methanol (9:1)

Procedure:

-

Dissolve the crude hydroxy aldehyde (e.g., ~3.7 mmol scale) in THF (23 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium borohydride (NaBH₄) (532 mg, 11.13 mmol) to the stirred solution at 0 °C.

-

Allow the reaction mixture to stir for 12 hours, during which it can gradually warm to room temperature.

-

After 12 hours, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (100 mL).

-

Extract the aqueous layer with ethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash chromatography on silica gel using a dichloromethane:methanol (9:1) mixture as the eluent to yield pure (R)-1-phenyl-1,3-propanediol.[3]

A generalized workflow for this synthesis and purification is visualized below.

References

- 1. (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. WO1992013452A1 - Methods of use and compositions of r(-) fluoxetine - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. (R)-1-Phenyl-1,3-propanediol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. (R)-1-Phenylpropane-1,3-diol , 95+% , 103548-16-9 - CookeChem [cookechem.com]

- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(+)-1-Phenyl-1,3-propanediol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of (R)-(+)-1-Phenyl-1,3-propanediol. This chiral diol is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents.

Core Concepts: Structure and Stereochemistry

(R)-(+)-1-Phenyl-1,3-propanediol, with the IUPAC name (1R)-1-phenylpropane-1,3-diol, is a chiral molecule featuring a phenyl group and two hydroxyl groups. The stereochemistry at the C1 carbon, designated as (R) according to the Cahn-Ingold-Prelog priority rules, is crucial for its application in stereoselective synthesis. The "(+)" indicates its dextrorotatory nature, meaning it rotates plane-polarized light to the right.

The absolute configuration of the chiral center dictates the three-dimensional arrangement of the substituents, which is fundamental to its recognition by enzymes and its role in directing the stereochemical outcome of reactions.

Caption: Chemical structure of (R)-(+)-1-Phenyl-1,3-propanediol.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of (R)-(+)-1-Phenyl-1,3-propanediol.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| CAS Number | 103548-16-9 | [1] |

| IUPAC Name | (1R)-1-phenylpropane-1,3-diol | [1] |

| Melting Point | 64-66 °C | Commercial supplier data |

| Specific Optical Rotation ([α]D) | +45° to +49° (c=1, CHCl₃) | Commercial supplier data |

| Boiling Point | 175 °C at 11 Torr | [2] |

| Density | 1.12 g/cm³ | [2] |

Experimental Protocols

Asymmetric Synthesis via Stereoselective Reduction of a β-Hydroxy Ketone

A robust method for the enantioselective synthesis of (R)-(+)-1-Phenyl-1,3-propanediol involves the asymmetric reduction of a precursor β-hydroxy ketone. This approach provides high enantiomeric purity.[3]

Step 1: Synthesis of 3-hydroxy-1-phenylpropan-1-one (β-Hydroxy Ketone Precursor)

This precursor can be synthesized via a variety of methods, including the aldol condensation of acetophenone and formaldehyde.

Step 2: Asymmetric Reduction to (R)-(+)-1-Phenyl-1,3-propanediol

The stereoselective reduction of the carbonyl group is the key step. The Narasaka-Prasad reduction, utilizing a boron chelate to direct the hydride attack, is a highly effective method for achieving the desired syn-1,3-diol.[4][5][6]

Materials:

-

3-hydroxy-1-phenylpropan-1-one

-

Diethylmethoxyborane (Et₂BOMe) or Catecholborane

-

Sodium borohydride (NaBH₄)

-

Anhydrous methanol and tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3-hydroxy-1-phenylpropan-1-one (1 equivalent) in anhydrous THF at -78 °C.

-

Slowly add diethylmethoxyborane (1.1 equivalents) to the solution and stir for 30 minutes to allow for the formation of the boron chelate.

-

Add anhydrous methanol (4 equivalents) to the reaction mixture.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of an acetic acid solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (R)-(+)-1-Phenyl-1,3-propanediol.

Enzymatic Kinetic Resolution of Racemic 1-Phenyl-1,3-propanediol

An alternative and environmentally friendly method to obtain the (R)-enantiomer is through the enzymatic kinetic resolution of the racemic mixture. Lipases are commonly employed for their ability to selectively acylate one enantiomer, allowing for the separation of the remaining unreacted enantiomer.[7][8]

Materials:

-

Racemic 1-phenyl-1,3-propanediol

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)

Procedure:

-

In a flask, dissolve racemic 1-phenyl-1,3-propanediol (1 equivalent) in the anhydrous organic solvent.

-

Add the acyl donor, vinyl acetate (0.6 equivalents).

-

Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC to achieve approximately 50% conversion.

-

At ~50% conversion, filter off the immobilized enzyme (which can often be reused).

-

Concentrate the filtrate to obtain a mixture of (S)-1-acetoxy-3-hydroxy-1-phenylpropane and the unreacted (R)-(+)-1-Phenyl-1,3-propanediol.

-

Separate the unreacted alcohol from the ester by column chromatography on silica gel.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.25 (m, 5H, Ar-H), 4.95 (dd, J=8.0, 4.0 Hz, 1H, CH-OH), 3.90-3.75 (m, 2H, CH₂-OH), 2.80 (br s, 2H, OH), 2.05-1.90 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 143.5 (Ar-C), 128.6 (Ar-CH), 127.8 (Ar-CH), 125.9 (Ar-CH), 74.5 (CH-OH), 61.0 (CH₂-OH), 40.0 (CH₂).

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of (R)-(+)-1-Phenyl-1,3-propanediol.

-

Column: Chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for best resolution.

-

Detection: UV at 254 nm.

Application in Drug Development

(R)-(+)-1-Phenyl-1,3-propanediol serves as a critical chiral building block in the synthesis of various pharmaceutically active compounds.[9][10] The defined stereochemistry at the C1 position is transferred to the target molecule, which is often crucial for its biological activity and to minimize off-target effects.

Chiral 1,3-diols are precursors to a wide range of more complex structures, including:

-

Chiral ligands for asymmetric catalysis.

-

Intermediates in the synthesis of natural products.

-

Key fragments in the total synthesis of drug candidates.

The presence of two hydroxyl groups at positions 1 and 3 allows for differential functionalization, providing synthetic versatility for the construction of complex molecular architectures.

Experimental and Logical Workflows

References

- 1. (R)-(+)-1-Phenyl-1,3-propanediol | C9H12O2 | CID 2735120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Syn diastereoselective reduction of β-hydroxyketones utilizing alkoxydialkylboranes | Semantic Scholar [semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of (R)-(+)-1-Phenyl-1,3-propanediol: A Technical Guide

Introduction

(R)-(+)-1-Phenyl-1,3-propanediol is a chiral aromatic diol with applications in asymmetric synthesis and as a building block for various pharmaceutical compounds. Its stereospecific nature makes the precise confirmation of its structure and purity essential. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental techniques for the structural elucidation and characterization of this molecule. This technical guide provides an overview of the expected spectroscopic data for (R)-(+)-1-Phenyl-1,3-propanediol and outlines the experimental protocols for acquiring such data.

Data Presentation

The expected spectroscopic data for (R)-(+)-1-Phenyl-1,3-propanediol is summarized below.

Table 1: Representative ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Methine (CH-OH) | 4.80 - 5.00 | Triplet or Doublet of Doublets | 1H |

| Methylene (CH₂-CH) | 1.90 - 2.10 | Multiplet | 2H |

| Methylene (CH₂-OH) | 3.70 - 3.90 | Triplet | 2H |

| Hydroxyl (CH-OH) | Variable (Broad singlet) | Broad Singlet | 1H |

| Hydroxyl (CH₂-OH) | Variable (Broad singlet) | Broad Singlet | 1H |

Table 2: Representative ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) Range |

| Quaternary Aromatic (C-CH) | 140 - 145 |

| Aromatic (CH) | 125 - 129 |

| Methine (CH-OH) | 70 - 75 |

| Methylene (CH₂-CH) | 40 - 45 |

| Methylene (CH₂-OH) | 60 - 65 |

Table 3: Representative IR Spectroscopic Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Hydrogen-bonded hydroxyl groups |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | sp² C-H stretching |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | sp³ C-H stretching |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring skeletal vibrations |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | C-O stretching |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a compound such as (R)-(+)-1-Phenyl-1,3-propanediol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified (R)-(+)-1-Phenyl-1,3-propanediol sample for ¹H NMR analysis, and 20-30 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

-

-

¹H NMR Spectroscopy:

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds between scans to allow for full proton relaxation.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument Setup: Similar to ¹H NMR, ensure the instrument is properly tuned for the ¹³C nucleus.

-

Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: A standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation with an appropriate line broadening factor.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid (R)-(+)-1-Phenyl-1,3-propanediol directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is usually sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will perform a Fourier transform on the interferogram to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Signal Interpretation Flowchart.

An In-depth Technical Guide to the Synthesis of (R)-(+)-1-Phenyl-1,3-propanediol

Introduction

(R)-(+)-1-Phenyl-1,3-propanediol is a valuable chiral building block, or synthon, extensively utilized in the stereoselective synthesis of pharmaceuticals and other fine chemicals. Its diol functionality and defined stereochemistry at the C1 position make it a critical intermediate for constructing complex molecular architectures with high enantiomeric purity. Chiral 1,3-diols are recognized for their importance in the pharmaceutical, cosmetic, and agricultural industries[1]. This guide provides a detailed overview of the primary synthetic strategies, experimental protocols, and quantitative data for the preparation of (R)-(+)-1-Phenyl-1,3-propanediol, tailored for researchers and professionals in drug development and chemical synthesis.

Core Synthetic Strategies

The enantioselective synthesis of (R)-(+)-1-Phenyl-1,3-propanediol predominantly relies on the asymmetric reduction of a prochiral ketone precursor, 1-hydroxy-3-phenyl-2-propanone. Key methodologies to achieve high enantioselectivity include asymmetric hydrogenation, diastereoselective induction, and biocatalysis[1].

-

Asymmetric Catalytic Reduction : This is one of the most effective methods, employing a chiral catalyst to stereoselectively reduce the carbonyl group of a β-hydroxyketone. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a prominent example that delivers high enantiomeric excess (ee)[1].

-

Biocatalysis : The use of whole-cell biocatalysts (e.g., Baker's yeast) or isolated enzymes (e.g., alcohol dehydrogenases) offers an environmentally friendly and highly selective alternative to traditional chemical methods[2][3]. These biological systems can perform asymmetric reductions under mild conditions, often yielding products with excellent optical purity[2].

Below is a general reaction scheme for the synthesis of (R)-(+)-1-Phenyl-1,3-propanediol via the asymmetric reduction of its precursor.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various synthetic approaches to provide a clear comparison of their efficacy.

Table 1: Asymmetric Reduction of Chiral Keto Alcohols using (R)-CBS Catalyst

| Product | Starting Keto Alcohol | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| (R)-1-Phenyl-1,3-propanediol | 1-Hydroxy-1-phenylpropan-3-one | 92 | >99 |

| (R)-1-(4-Methylphenyl)-1,3-propanediol | 1-Hydroxy-1-(4-methylphenyl)propan-3-one | 94 | >99 |

| (R)-1-(4-Methoxyphenyl)-1,3-propanediol | 1-Hydroxy-1-(4-methoxyphenyl)propan-3-one | 90 | >99 |

| (R)-1-(4-Chlorophenyl)-1,3-propanediol | 1-Hydroxy-1-(4-chlorophenyl)propan-3-one | 95 | >99 |

Data sourced from a study on asymmetric reduction with the R-CBS–oxazaborolidine complex, which consistently yielded a single enantiomer of the diols[1].

Table 2: Biocatalytic Synthesis of Chiral Diols

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee %) | Key Finding |

| Baker's Yeast | 1-Phenyl-1,2-propanedione | (-)-(1R,2S)-1-Phenyl-1,2-propanediol | ≥98 | Demonstrates the high stereoselectivity of whole-cell biocatalysts for producing chiral alcohols[2]. |

| Saccharomyces cerevisiae Reductase (YOL151W) | 3-Chloro-1-phenyl-1-propanone | (S)-3-Chloro-1-phenyl-1-propanol | 100 | The isolated enzyme exclusively generated the (S)-alcohol, highlighting its potential for synthesizing chiral intermediates[3]. |

Experimental Protocols

A detailed methodology for the asymmetric reduction of a chiral keto alcohol using an (R)-CBS catalyst is provided below. This protocol is based on established procedures for achieving high enantioselectivity[1].

Protocol 1: Asymmetric Reduction via (R)-CBS Catalyst

Objective: To synthesize (R)-(+)-1-Phenyl-1,3-propanediol from 1-hydroxy-1-phenylpropan-3-one with high enantiomeric purity.

Materials:

-

1-Hydroxy-1-phenylpropan-3-one (1 mmol)

-

(R)-Corey-Bakshi-Shibata (CBS) catalyst (1 M solution in toluene, 0.1 mmol, 0.1 mL)

-

Borane-dimethyl sulfide complex (BH₃–SMe₂) (2 M solution in toluene, 1.5 mmol)

-

Dry Toluene (5 mL)

-

Nitrogen (N₂) gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, syringe, magnetic stirrer)

-

Chromatography equipment for purification and analysis (e.g., HPLC with a chiral column)

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the (R)-CBS catalyst solution (0.1 mmol, 0.1 mL of 1 M solution in toluene) under a nitrogen atmosphere.

-

Addition of Reducing Agent: 1.5 mmol of a 2 M solution of BH₃–SMe₂ in toluene is added to the flask.

-

Cooling: The mixture is cooled to 0 °C in an ice bath.

-

Substrate Addition: The keto alcohol precursor, 1-hydroxy-1-phenylpropan-3-one (1 mmol), dissolved in 5 mL of dry toluene, is added dropwise to the cooled catalyst mixture.

-

Reaction: The reaction mixture is stirred at 0 °C for 2 hours under a nitrogen atmosphere. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol.

-

Workup and Isolation: The solvent is removed under reduced pressure. The residue is then subjected to standard aqueous workup and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography to yield the pure (R)-(+)-1-Phenyl-1,3-propanediol.

-

Analysis: The enantiomeric excess (ee) of the final product is determined by High-Performance Liquid Chromatography (HPLC) using a suitable chiral column[1].

Workflow and Process Visualization

The following diagram illustrates the typical laboratory workflow for the synthesis, purification, and analysis of (R)-(+)-1-Phenyl-1,3-propanediol.

References

- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]

- 3. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(+)-1-Phenyl-1,3-propanediol: A Versatile Chiral Building Block in Asymmetric Synthesis

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1-Phenyl-1,3-propanediol has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its unique structural features, possessing both a phenyl group and two hydroxyl groups with a defined stereocenter, make it an attractive starting material and intermediate for the stereoselective synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (R)-(+)-1-Phenyl-1,3-propanediol, with a focus on its utility in the development of chiral drugs. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and visual representations of synthetic pathways are presented to serve as a practical resource for researchers in the field of organic synthesis and drug discovery.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, as the therapeutic efficacy and safety of a drug are often associated with a single enantiomer. This has driven the development of robust and efficient methods for asymmetric synthesis. Chiral building blocks, which are enantiomerically pure compounds incorporated into a synthetic route, represent a fundamental strategy for introducing stereocenters with high fidelity.

(R)-(+)-1-Phenyl-1,3-propanediol is a C9H12O2 molecule that belongs to the class of chiral 1,3-diols. Its structure, featuring a hydroxyl group at a stereogenic center benzylic to a phenyl ring and a primary hydroxyl group at the C3 position, provides multiple points for synthetic manipulation. This allows for its use as a versatile precursor in the construction of various chiral scaffolds, including substituted propanolamines and heterocyclic systems, which are prevalent in many biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-(+)-1-Phenyl-1,3-propanediol is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 64 °C |

| CAS Number | 103548-16-9 |

| IUPAC Name | (1R)-1-phenylpropane-1,3-diol |

Synthesis of (R)-(+)-1-Phenyl-1,3-propanediol

The enantioselective synthesis of (R)-(+)-1-Phenyl-1,3-propanediol can be achieved through several methods, primarily involving the asymmetric reduction of a prochiral ketone or the enzymatic resolution of a racemic mixture.

Asymmetric Reduction of 3-Hydroxy-1-phenylpropan-1-one

A common and effective route to (R)-(+)-1-Phenyl-1,3-propanediol is the asymmetric reduction of the corresponding β-hydroxy ketone, 3-hydroxy-1-phenylpropan-1-one. This transformation can be accomplished with high enantioselectivity using various chiral catalysts and reducing agents.

A notable example is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a borane source like borane-dimethyl sulfide complex (BMS).

Figure 1: Asymmetric reduction of 3-hydroxy-1-phenylpropan-1-one.

Experimental Protocol: Asymmetric Reduction using (R)-CBS Catalyst

-

To a solution of the (R)-CBS catalyst (0.1 mmol) in dry toluene (5 mL) at 0 °C under a nitrogen atmosphere, add a 2 M solution of borane-dimethyl sulfide complex in toluene (1.5 mmol).

-

To this mixture, add a solution of 3-hydroxy-1-phenylpropan-1-one (1 mmol) in dry toluene (5 mL) dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol (2 mL).

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to afford (R)-(+)-1-Phenyl-1,3-propanediol.

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | ee (%) | Yield (%) |

| (R)-CBS | BH₃·SMe₂ | Toluene | 0 | >99 | 95 |

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution of racemic 1-phenyl-1,3-propanediol is another viable method to obtain the (R)-enantiomer. Lipases are commonly employed for this purpose, selectively acylating one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, Novozym 435 (Candida antarctica lipase B) can be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-(+)-1-Phenyl-1,3-propanediol unreacted.[1][2]

Figure 2: Lipase-catalyzed kinetic resolution of racemic 1-phenyl-1,3-propanediol.

Applications in Asymmetric Synthesis

(R)-(+)-1-Phenyl-1,3-propanediol serves as a versatile chiral building block for the synthesis of various pharmaceutical agents. A prominent example is its use in the enantioselective synthesis of (R)-Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).

Synthesis of (R)-Fluoxetine

The synthesis of (R)-Fluoxetine from (R)-(+)-1-Phenyl-1,3-propanediol involves a sequence of reactions that transform the diol into the target amino ether. The key steps include the selective activation of the primary hydroxyl group followed by nucleophilic substitution with methylamine and subsequent etherification.

Figure 3: Synthetic workflow for (R)-Fluoxetine from (R)-(+)-1-Phenyl-1,3-propanediol.

Experimental Protocol: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine [1]

-

To a solution of (R)-(+)-1-Phenyl-1,3-propanediol (271 mg, 1.78 mmol) and triethylamine (260 mg, 2.56 mmol) in dichloromethane (9 mL), add methanesulfonyl chloride (145 µL, 1.87 mmol) dropwise at -10 °C under a nitrogen atmosphere.

-

Warm the mixture to 0 °C and stir for 3 hours.

-

Pour the mixture into ice water (10 mL) and wash sequentially with 20% H₂SO₄ (7 mL), saturated aqueous NaHCO₃ (10 mL), and brine.

-

Dry the organic layer over magnesium sulfate and evaporate the solvent.

-

Dilute the crude residue with a 40% aqueous solution of methylamine (10 mL) in THF (10 mL) and heat at 65 °C for 3 hours.

-

After cooling, extract the mixture with ethyl ether. Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Mesylation | MsCl, Et₃N | CH₂Cl₂ | -10 to 0 | 85 |

| Amination | MeNH₂ (aq) | THF | 65 | 96 |

Conclusion

(R)-(+)-1-Phenyl-1,3-propanediol is a highly valuable and versatile chiral building block with significant applications in the asymmetric synthesis of pharmaceuticals. Its ready availability through stereoselective synthesis or resolution, combined with its versatile functional groups, makes it an attractive starting material for the construction of complex chiral molecules. The successful application of this building block in the synthesis of (R)-Fluoxetine highlights its potential for the efficient and stereocontrolled preparation of important drug candidates. This technical guide provides a foundation for researchers to explore and exploit the synthetic utility of (R)-(+)-1-Phenyl-1,3-propanediol in their own research and development endeavors.

References

- 1. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted 1-Phenyl-1,3-Propanediol Amines

For Researchers, Scientists, and Drug Development Professionals

Substituted 1-phenyl-1,3-propanediol amines represent a class of chemical compounds with a diverse range of biological activities, attracting significant interest in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the core biological activities, experimental protocols, and mechanistic insights into this promising scaffold. The structural versatility of these compounds allows for a wide array of modifications, leading to a spectrum of pharmacological effects, including anticonvulsant and cytotoxic properties. This document aims to serve as an in-depth resource for professionals engaged in the discovery and development of novel therapeutics.

Anticonvulsant Activity

A significant area of investigation for substituted 1-phenyl-1,3-propanediol amines has been their potential as anticonvulsant agents for the treatment of epilepsy. The core structure bears resemblance to known antiepileptic drugs, prompting extensive research into its derivatives.

Quantitative Anticonvulsant Data

Due to the limited publicly available quantitative data for a systematic series of substituted 1-phenyl-1,3-propanediol amines, a detailed structure-activity relationship table cannot be comprehensively compiled at this time. Research has more extensively focused on derivatives of other related pharmacophores.

Cytotoxic Activity

In addition to their effects on the central nervous system, certain substituted 1-phenyl-1,3-propanediol derivatives have been investigated for their cytotoxic potential against various cancer cell lines. The ability to induce cell death in rapidly proliferating cancer cells is a cornerstone of chemotherapy.

Quantitative Cytotoxicity Data

Systematic studies detailing the IC50 values for a wide range of substituted 1-phenyl-1,3-propanediol amines against various cancer cell lines are limited in the available literature. However, research on structurally related phenylacetamide derivatives has shown significant cytotoxic effects. For example, a compound with a para-nitro group exhibited a strong cytotoxic effect against MDA-MB468 cells with an IC50 value of 0.76 ± 0.09 µM.[3] Another study on 1,3-disubstituted thiourea derivatives reported high cytotoxicity against human colon and prostate cancer cell lines, with IC50 values as low as 1.5 to 8.9 µM.[4]

The following table summarizes representative IC50 values for structurally related compounds to provide a contextual understanding of the potential for this chemical class.

| Compound Class | Substitution | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide | p-NO2 | MDA-MB468 | 0.76 ± 0.09 | [3] |

| Phenylacetamide | m-F | MDA-MB468 | 1.5 ± 0.12 | [3] |

| Phenylacetamide | p-Cl | MDA-MB468 | 1 ± 0.13 | [3] |

| 1,3-Disubstituted Thiourea | 3,4-dichloro-phenyl | SW620 | 1.5 ± 0.72 | [4] |

| 1,3-Disubstituted Thiourea | 4-CF3-phenyl | PC3 | 6.9 ± 1.64 | [4] |

Mechanism of Action

The biological activities of substituted 1-phenyl-1,3-propanediol amines are underpinned by their interactions with various molecular targets. The most extensively studied derivative in this class is Felbamate, and its mechanism of action provides a valuable framework for understanding the potential pathways modulated by these compounds.

Felbamate exhibits a multifaceted mechanism of action, contributing to its anticonvulsant effects.[5] It is known to:

-

Inhibit NMDA Receptors: Felbamate acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[5][6] Overactivation of NMDA receptors is implicated in seizure generation.

-

Enhance GABAergic Activity: It potentiates the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[5] This enhances neuronal inhibition and counteracts hyperexcitability.

-

Block Voltage-Gated Sodium Channels: Felbamate can block voltage-gated sodium channels, which are crucial for the propagation of action potentials.[5] This action helps to reduce repetitive neuronal firing associated with seizures.

-

Modulate Calcium Channels: There is also evidence to suggest that Felbamate can modulate the activity of calcium channels.[7]

This combination of effects on both excitatory and inhibitory systems likely contributes to the broad-spectrum anticonvulsant activity of Felbamate.

Signaling Pathway of Felbamate

Caption: Multi-target mechanism of Felbamate leading to seizure suppression.

Experimental Protocols

This section provides an overview of the standard experimental methodologies used to evaluate the anticonvulsant and cytotoxic activities of substituted 1-phenyl-1,3-propanediol amines.

Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Test: This is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Model: Typically mice or rats.

-

Procedure:

-

Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) to different groups of animals, usually via intraperitoneal (i.p.) or oral (p.o.) route.

-

After a predetermined time for drug absorption, induce seizures by applying a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

-

The ED50 (the dose effective in 50% of the animals) is then calculated.

-

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that may be effective against absence seizures.

-

Animal Model: Typically mice.

-

Procedure:

-

Administer the test compound, vehicle control, and a positive control (e.g., ethosuximide) to different groups of animals.

-

After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ), a convulsant agent.

-

Observe the animals for the onset and severity of clonic seizures.

-

Protection is defined as the absence of clonic seizures for a specified period after PTZ administration.

-

The ED50 is calculated based on the dose that protects 50% of the animals from seizures.

-

Cytotoxicity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Materials: 96-well plates, cell culture medium, test compounds, MTT solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically around 570 nm).

-

The absorbance is directly proportional to the number of viable cells. The IC50 (the concentration that inhibits cell growth by 50%) can then be calculated.

-

Experimental Workflow for Drug Discovery

Caption: A typical workflow for the discovery and development of novel therapeutics.

Conclusion

Substituted 1-phenyl-1,3-propanediol amines represent a versatile scaffold with demonstrated potential in the development of new therapeutic agents, particularly in the areas of epilepsy and oncology. While Felbamate stands out as a clinically relevant example with a well-characterized, multi-target mechanism of action, the full therapeutic potential of this chemical class remains to be explored. The lack of comprehensive, publicly available quantitative structure-activity relationship data for a systematic series of these compounds highlights an opportunity for future research. Such studies would be invaluable for the rational design of more potent and selective drug candidates. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into this promising area of drug discovery.

References

- 1. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 6. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Asymmetric synthesis, the methodology for selectively producing one enantiomer of a chiral molecule, employs a variety of strategies. Among these, the use of chiral auxiliaries remains a robust and reliable approach. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.

This technical guide provides an in-depth exploration of the core principles and practical applications of chiral auxiliaries in asymmetric synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, comparative data on the performance of key auxiliaries, and a visual representation of the underlying principles.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept behind the use of a chiral auxiliary is the conversion of a prochiral substrate into a diastereomeric intermediate. This is achieved by covalently bonding the substrate to the chiral auxiliary. The inherent chirality of the auxiliary creates a biased steric and electronic environment, forcing an incoming reagent to attack from a specific face of the molecule. This results in the preferential formation of one diastereomer over the other. The newly created stereocenter's configuration is thus dictated by the chirality of the auxiliary.

The effectiveness of this strategy hinges on several key factors:

-

Efficient Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed from the product under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

-

High Diastereoselectivity: The auxiliary must exert a strong directing effect, leading to a high diastereomeric excess (de) in the key stereocenter-forming reaction.

-

Availability and Recyclability: For practical and economic viability, the chiral auxiliary should be readily available in both enantiomeric forms and recoverable in high yield for reuse.

Key Chiral Auxiliaries and Their Applications

Three of the most well-established and widely utilized classes of chiral auxiliaries are Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams. These auxiliaries have proven to be highly effective in a range of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.

Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries.[1] Derived from readily available amino acids, they are particularly effective in directing asymmetric alkylation and aldol reactions.[2][3] The stereochemical outcome is controlled by the rigid conformation of the N-acylated oxazolidinone enolate, where one face is effectively blocked by a substituent on the oxazolidinone ring.[2]

Quantitative Performance Data for Evans' Oxazolidinone Auxiliaries

| Substrate (N-Acyl Oxazolidinone) | Electrophile/Aldehyde | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) |

| N-Propionyl-4-benzyl-2-oxazolidinone | Allyl Iodide | Alkylation | - | 98:2 dr |

| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | Aldol | 80-90 | >99% de (syn) |

| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | Aldol | 85-95 | >99% de (syn) |

| N-Propionyl-(R)-4-phenyl-2-oxazolidinone | Propionaldehyde | Aldol | 75-85 | >99% de (syn) |

Data compiled from various sources.

Myers' Pseudoephedrine Amides

Andrew G. Myers developed a practical and highly efficient method for asymmetric alkylation using pseudoephedrine as a chiral auxiliary.[4][5] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylation upon enolization in the presence of lithium chloride.[4] The resulting α-substituted products can be converted into a variety of enantiomerically enriched compounds, including carboxylic acids, alcohols, and ketones.[6][7]

Quantitative Performance Data for Myers' Pseudoephedrine Amide Auxiliaries

| Substrate (Pseudoephedrine Amide) | Electrophile | Yield (%) | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) |

| Propanamide | Benzyl Bromide | 99 | 98:2 dr |

| Propanamide | Iodomethane | 99 | 98:2 dr |

| Phenylacetamide | Benzyl Bromide | 95 | ≥99:1 dr |

| Phenylacetamide | Iodomethane | 99 | ≥99:1 dr |

| Cyclohexanecarboxamide | Benzyl Bromide | 92 | 98:2 dr |

| Cyclohexanecarboxamide | Iodomethane | 84 | 98:2 dr |

Data adapted from Myers, et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[8]

Oppolzer's Sultams

Wolfgang Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, prized for their rigid bicyclic structure derived from camphor.[9] This rigidity provides excellent stereocontrol in a variety of reactions, most notably in Diels-Alder cycloadditions, but also in alkylations and aldol reactions.[10][11] The sulfonamide linkage is robust, and the auxiliary can be cleaved under various conditions to yield the desired product.

Quantitative Performance Data for Oppolzer's Sultam Auxiliaries

| Diene | Dienophile (N-Acryloyl Camphorsultam) | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (de) (%) |

| Cyclopentadiene | N-Acryloyl-(+)-camphorsultam | Et₂AlCl | -78 | 95 | >98 |

| Isoprene | N-Acryloyl-(+)-camphorsultam | TiCl₄ | -30 | 85 | 95 |

| 1,3-Butadiene | N-Acryloyl-(+)-camphorsultam | Et₂AlCl | -78 | 90 | 96 |

Data compiled from various sources.[10]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following section provides representative protocols for the attachment of the substrate, the diastereoselective reaction, and the cleavage of the auxiliary for each of the three key auxiliaries discussed.

Evans' Oxazolidinone: Asymmetric Alkylation

1. Acylation of the Chiral Auxiliary:

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.

-

After cooling, the reaction mixture is washed with aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation:

-

Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise and stir the mixture for 30 minutes to form the sodium enolate.

-

Add the electrophile (e.g., benzyl bromide, 1.2 equiv) and continue stirring at -78 °C for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product is purified by flash chromatography.

3. Cleavage of the Auxiliary:

-

Dissolve the alkylated product (1.0 equiv) in a 4:1 mixture of THF and water and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv).

-

Stir the mixture at 0 °C for 1-2 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite.

-

Acidify the mixture with aqueous HCl and extract the carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer by extraction after basification.

Myers' Pseudoephedrine Amide: Asymmetric Alkylation

1. Amide Formation:

-

Dissolve (1R,2R)-(+)-pseudoephedrine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂) and add triethylamine (1.2 equiv).

-

Cool the solution to 0 °C and add the acyl chloride (e.g., propanoyl chloride, 1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude amide, which can be purified by recrystallization.[12]

2. Diastereoselective Alkylation:

-

To a stirred suspension of anhydrous lithium chloride (6.0 equiv) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (2.1 equiv).

-

Add a solution of the pseudoephedrine amide (1.0 equiv) in THF to the cold LDA/LiCl suspension.

-

Warm the mixture to 0 °C for 15 minutes, then briefly to room temperature, and re-cool to 0 °C.

-

Add the alkylating agent (e.g., iodomethane, 1.5 equiv) and stir at 0 °C for 1-3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product. The crude product is often crystalline and can be purified by recrystallization to achieve high diastereomeric purity.[8]

3. Cleavage to the Carboxylic Acid (Acidic Hydrolysis):

-

Dissolve the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in dioxane.

-

Add an equal volume of 9-18 N aqueous sulfuric acid.

-

Heat the biphasic mixture to reflux (100-110 °C) for 12-24 hours.

-

After cooling, dilute with water and extract the carboxylic acid with an organic solvent. The chiral auxiliary can be recovered from the acidic aqueous layer by basification and extraction.[7]

Oppolzer's Sultam: Asymmetric Diels-Alder Reaction

1. Attachment of the Dienophile:

-

To a solution of (+)-camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.2 equiv).

-

Add acryloyl chloride (1.1 equiv) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Wash the reaction with water, 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the N-acryloyl camphor-sultam.[10]

2. Diastereoselective Diels-Alder Reaction:

-

Dissolve the N-acryloyl camphor-sultam (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.

-

Add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 equiv) dropwise.

-

Add freshly cracked cyclopentadiene (3.0 equiv) dropwise and stir at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.[10]

3. Cleavage of the Auxiliary (Reductive Cleavage):

-

Dissolve the Diels-Alder adduct (1.0 equiv) in anhydrous THF and cool to 0 °C.

-

Add lithium aluminum hydride (LiAlH₄) (1.5 equiv) portion-wise.

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting solids and wash with THF. The filtrate is concentrated, and the resulting alcohol can be purified by chromatography. The chiral auxiliary can be recovered from the solid precipitate.

Visualizing the Workflow and Mechanisms

To further elucidate the principles and processes described, the following diagrams, generated using Graphviz, illustrate the general workflow of chiral auxiliary-mediated synthesis and the mechanism of stereochemical induction.

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Caption: Stereochemical induction in the Evans' aldol reaction.

Caption: Decision tree for selecting a suitable chiral auxiliary.

Conclusion

Chiral auxiliaries represent a powerful and enduring strategy in the field of asymmetric synthesis. Their reliability, predictability, and the vast body of literature supporting their application make them an invaluable tool for chemists in academic research and industrial drug development. The ability to predictably control the stereochemical outcome of key bond-forming reactions is crucial for the efficient synthesis of complex, enantiomerically pure molecules. While the field of asymmetric catalysis continues to evolve, the chiral auxiliary-based approach often provides a more robust, scalable, and time-efficient solution, particularly in the early stages of drug discovery and process development. A thorough understanding of the principles, scope, and practical methodologies associated with leading chiral auxiliaries, such as those detailed in this guide, is essential for any scientist engaged in the art of stereoselective synthesis.

References

- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Phenyl-1,3-propanediol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,3-propanediol is a chiral organic compound that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a phenyl group and two hydroxyl groups, makes it a versatile precursor for the synthesis of various more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-phenyl-1,3-propanediol, detailed experimental protocols for its synthesis and purification, and methods for its quantitative analysis.

Physical and Chemical Properties

1-Phenyl-1,3-propanediol is a colorless solid at room temperature. It is a chiral molecule and exists as two enantiomers, (R)-1-phenyl-1,3-propanediol and (S)-1-phenyl-1,3-propanediol. The physical and chemical properties of the racemic mixture and its individual stereoisomers are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| CAS Number | 4850-49-1 (racemic) | [1][2] |

| 103548-16-9 ((R)-enantiomer) | [3] | |

| 96854-34-1 ((S)-enantiomer) | ||

| Appearance | White crystalline powder or chunks |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 61-66 °C | ||

| Boiling Point | 175 °C | at 11 Torr | [1] |

| Density | ~1.12 g/cm³ | at 15 °C | [1] |

| Solubility | Soluble in water, ethanol, and diethyl ether. | ||

| Specific Optical Rotation ([α]D) | +53° to +56° | c=1 in 1,2-dichloroethane at 22°C (for (R)-enantiomer) |

Experimental Protocols

A common and effective method for the synthesis of 1-phenyl-1,3-propanediol involves a two-step process: an aldol condensation to form a β-hydroxy ketone, followed by a diastereoselective reduction of the ketone functionality.

Synthesis of 1-Phenyl-1,3-propanediol

This procedure outlines the synthesis of 1-phenyl-1,3-propanediol starting from benzaldehyde and acetone, followed by reduction of the intermediate β-hydroxy ketone.

Step 1: Aldol Condensation to form 3-Hydroxy-1-phenyl-1-propanone

This step involves the base-catalyzed reaction of benzaldehyde and acetone to yield the β-hydroxy ketone, 3-hydroxy-1-phenyl-1-propanone.

-

Materials: Benzaldehyde, Acetone, Sodium hydroxide (NaOH), Water, Diethyl ether.

-

Procedure:

-

In a flask equipped with a stirrer, dissolve sodium hydroxide in water to create a dilute aqueous solution.

-

Cool the NaOH solution in an ice bath.

-

Slowly add a mixture of benzaldehyde and a large excess of acetone to the cooled NaOH solution with vigorous stirring.

-

Maintain the reaction temperature below 25°C during the addition.

-

After the addition is complete, continue stirring for 2-3 hours at room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product into diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 3-hydroxy-1-phenyl-1-propanone.

-

Step 2: Diastereoselective Reduction to 1-Phenyl-1,3-propanediol

The crude 3-hydroxy-1-phenyl-1-propanone is then reduced to 1-phenyl-1,3-propanediol using a reducing agent such as sodium borohydride.[4] This reduction can exhibit diastereoselectivity, and the ratio of syn- to anti-diols can be influenced by the choice of reducing agent and reaction conditions.

-

Materials: 3-Hydroxy-1-phenyl-1-propanone, Sodium borohydride (NaBH₄), Methanol, Water, Diethyl ether.

-

Procedure:

-

Dissolve the crude 3-hydroxy-1-phenyl-1-propanone in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude 1-phenyl-1,3-propanediol.

-

References

The Cornerstone of Chirality: A Technical Guide to the Role of Chiral Diols in Natural Product Synthesis

For researchers, scientists, and drug development professionals, establishing stereocontrol in the synthesis of complex molecules is a paramount challenge. This technical guide delves into the pivotal role of chiral diols as versatile and powerful tools in the stereoselective synthesis of natural products. From serving as transient chiral auxiliaries to forming the core of highly effective asymmetric catalysts, chiral diols are instrumental in constructing the intricate three-dimensional architectures of biologically active compounds.

Chiral diols, organic compounds containing two hydroxyl groups attached to a stereogenic center or axis, are fundamental building blocks in the asymmetric synthesis of natural products. Their utility stems from their ability to create a chiral environment, influencing the stereochemical outcome of a reaction to favor the formation of a specific enantiomer or diastereomer. This control is crucial in drug development, as the therapeutic efficacy and toxicological profile of a chiral molecule are often dictated by its absolute stereochemistry.

Strategic Applications of Chiral Diols in Asymmetric Synthesis

The application of chiral diols in natural product synthesis is multifaceted. They can be broadly categorized into three main strategies:

-

Chiral Auxiliaries: A chiral diol can be temporarily attached to an achiral substrate, directing subsequent chemical transformations in a stereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.

-

Chiral Ligands: Chiral diols are extensively used as ligands for metal-based catalysts. By coordinating to a metal center, the diol creates a chiral catalytic species that can effect a wide range of asymmetric transformations with high efficiency and enantioselectivity. Prominent examples include derivatives of 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL).[1]

-

Chiral Building Blocks: In many instances, the chiral diol moiety is incorporated directly into the carbon skeleton of the target natural product. Landmark reactions such as the Sharpless Asymmetric Dihydroxylation provide direct access to chiral vicinal diols, which are key intermediates in the synthesis of numerous natural products.[2][3][4]

The following workflow illustrates the general decision-making process and application of chiral diols in a synthetic campaign.

Caption: A generalized workflow for the application of chiral diols in the synthesis of natural products.

Key Asymmetric Transformations Enabled by Chiral Diols

Several powerful and widely adopted asymmetric reactions rely on chiral diols or their derivatives to achieve high levels of stereocontrol. This section details some of the most significant methods, including their applications in the synthesis of complex natural products.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark achievement in asymmetric catalysis, providing a reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[2][3][4] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL or (DHQD)₂PHAL respectively], and a stoichiometric oxidant (potassium ferricyanide).[5]

The predictability and high enantioselectivity of the Sharpless AD have made it a cornerstone in the synthesis of numerous natural products, including alkaloids, macrolides, and polyketides.[6][7][8]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of an Olefin [9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add t-butanol (5 mL), water (5 mL), and the appropriate AD-mix (1.4 g per 1 mmol of olefin). If the olefin is 1,2-disubstituted, trisubstituted, or tetrasubstituted, add methanesulfonamide (95 mg).

-

Reaction Initiation: Stir the mixture at room temperature until all solids dissolve. Cool the reaction mixture to 0 °C. For less reactive alkenes, the reaction can be conducted at room temperature. Add the olefin (1 mmol) to the reaction mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Workup: Upon completion, add sodium sulfite (1.5 g) and stir the mixture for one hour at room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane. If methanesulfonamide was used, wash the combined organic layers with 2N KOH.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography on silica gel.

The logical flow of the Sharpless Asymmetric Dihydroxylation is depicted in the following diagram:

Caption: A simplified logical diagram of the Sharpless Asymmetric Dihydroxylation.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is another powerful tool for asymmetric synthesis, enabling the enantioselective epoxidation of unfunctionalized alkenes.[10][11][12] This reaction is particularly valuable as it is complementary to the Sharpless Asymmetric Epoxidation, which is most effective for allylic alcohols. The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[10] The resulting chiral epoxides are versatile intermediates that can be opened with various nucleophiles to afford a range of enantiomerically enriched compounds, including 1,2-diols.

The synthesis of the drug Crixivan, an HIV protease inhibitor, famously employs the Jacobsen-Katsuki epoxidation to establish a key stereocenter.[11]

Experimental Protocol: General Procedure for Jacobsen-Katsuki Epoxidation

-

Catalyst Preparation: The chiral (salen)Mn(III) complex is either commercially available or can be prepared by reacting the corresponding salen ligand with manganese(II) acetate followed by oxidation.

-

Reaction Setup: To a solution of the alkene in a suitable solvent (e.g., dichloromethane) at 0 °C, add the chiral (salen)Mn(III) catalyst (typically 2-10 mol%).

-

Addition of Oxidant: Add a buffered solution of the oxidant (e.g., aqueous NaOCl) dropwise to the reaction mixture with vigorous stirring. The pH of the oxidant solution is often maintained between 9 and 11 to ensure optimal catalyst performance.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt, filter, and concentrate. The crude epoxide can then be purified by column chromatography.

Chiral Diol-Derived Catalysts: BINOL and TADDOL

Axially chiral 1,1'-bi-2-naphthol (BINOL) and tartrate-derived α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) are privileged classes of C2-symmetric chiral diols that have found widespread application in asymmetric catalysis.[1][13][14] When complexed with various metals (e.g., aluminum, titanium, zinc), they form highly effective Lewis acid catalysts for a multitude of enantioselective transformations.